molecular formula C14H9ClFN3O2 B12915538 4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline CAS No. 848440-15-3

4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline

Cat. No.: B12915538
CAS No.: 848440-15-3
M. Wt: 305.69 g/mol
InChI Key: MAHMVNIYVAYDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline is a quinazoline-based small molecule recognized for its potent and selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions by competitively binding to the ATP-binding site of the receptor, thereby blocking the auto-phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt cascades, which are critical for cell proliferation and survival. Its specific anilino substitution pattern is associated with enhanced selectivity and potency against mutant forms of EGFR, making it a valuable chemical probe for investigating oncogenic signaling in various cancer models, particularly non-small cell lung cancer (NSCLC). Research utilizing this inhibitor is focused on elucidating the mechanisms of acquired resistance to targeted therapy, exploring synergistic drug combinations, and validating EGFR as a therapeutic target in vitro and in vivo. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

848440-15-3

Molecular Formula

C14H9ClFN3O2

Molecular Weight

305.69 g/mol

IUPAC Name

4-(3-chloro-2-fluoroanilino)quinazoline-6,7-diol

InChI

InChI=1S/C14H9ClFN3O2/c15-8-2-1-3-9(13(8)16)19-14-7-4-11(20)12(21)5-10(7)17-6-18-14/h1-6,20-21H,(H,17,18,19)

InChI Key

MAHMVNIYVAYDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

  • The synthesis often begins with substituted 2-aminobenzoic acid derivatives or 2-amino-4,5-dimethoxybenzoic acid, which undergo cyclization with formamide or formic acid to form 6,7-dimethoxyquinazolin-4(3H)-one intermediates. This step typically occurs at elevated temperatures (e.g., 190 °C for 1.5 h) to promote ring closure.

  • For example, 2-amino-4,5-dimethoxybenzoic acid reacts with formamide to yield 6,7-dimethoxyquinazolin-4(3H)-one, which is a key intermediate for further functionalization.

Demethylation to Dihydroxyquinazoline

  • The methoxy groups at positions 6 and 7 are demethylated to hydroxyl groups using reagents such as methanesulfonic acid with L-methionine or aqueous hydrobromic acid under reflux conditions. This step converts 6,7-dimethoxyquinazoline derivatives into 6,7-dihydroxyquinazoline compounds.

  • For instance, demethylation of 6,7-dimethoxyquinazolin-4(3H)-one with aqueous HBr at 110 °C for 1 hour followed by reflux for 12 hours yields the dihydroxyquinazoline intermediate.

Introduction of the 3-Chloro-2-fluoroanilino Group at Position 4

Chlorination of the Quinazoline Core

  • The 4-position carbonyl or hydroxyl group of the quinazoline core is converted into a good leaving group, typically a chloro substituent, using reagents such as thionyl chloride (SOCl2) or phosphoryl chloride (POCl3) under reflux or elevated temperature conditions (e.g., 90–100 °C for several hours).

  • For example, treatment of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with POCl3 in toluene at 78 °C for 6 hours yields the 4-chloroquinazoline intermediate.

Nucleophilic Aromatic Substitution with 3-Chloro-2-fluoroaniline

  • The 4-chloroquinazoline intermediate undergoes nucleophilic aromatic substitution with 3-chloro-2-fluoroaniline under reflux in solvents such as isopropanol or propan-2-ol, typically at 90 °C for 2–4 hours, to afford the 4-(3-chloro-2-fluoroanilino)quinazoline derivative.

  • This step is generally high yielding (around 80–90%) and is crucial for introducing the anilino substituent that defines the compound's biological activity.

Etherification and Final Functionalization

  • In some synthetic routes, the hydroxyl groups at positions 6 and 7 may be further functionalized by etherification with alkyl halides such as 1-bromo-3-chloropropane in polar aprotic solvents like dimethylformamide (DMF) at 70 °C for 10 hours to introduce side chains or improve solubility.

  • However, for the target compound 4-(3-chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline, the dihydroxy groups remain unmodified, preserving the hydroxyl functionalities.

Representative Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield (%) Notes
1 Cyclization to quinazolin-4(3H)-one 2-amino-4,5-dimethoxybenzoic acid + formamide, 190 °C, 1.5 h ~85 Formation of dimethoxyquinazoline core
2 Demethylation to dihydroxyquinazoline Aqueous HBr, 110 °C, 1 h + reflux 12 h ~80–90 Converts methoxy to hydroxy groups
3 Chlorination at position 4 POCl3 or SOCl2, 78–100 °C, 4–6 h ~80 Formation of 4-chloroquinazoline intermediate
4 Amination with 3-chloro-2-fluoroaniline Reflux in isopropanol, 90 °C, 2–4 h ~85 Nucleophilic substitution at C-4
5 (Optional) Etherification of hydroxyls 1-bromo-3-chloropropane, DMF, 70 °C, 10 h Variable Not applied for dihydroxy target compound

Research Findings and Considerations

  • The synthetic routes emphasize the importance of controlling reaction temperatures and times to optimize yields and purity. For example, prolonged demethylation times (up to 16 hours) improve conversion rates significantly.

  • Use of corrosive reagents such as thionyl chloride and phosphoryl chloride is common but requires careful handling and may limit scalability.

  • Alternative greener and more economical methods have been reported, such as one-step amidine formation and cyclization reactions that avoid isolation of intermediates, improving efficiency and reducing waste.

  • Spectroscopic characterization (IR, NMR) confirms the structure of intermediates and final products, with characteristic peaks for aromatic ethers, hydroxyl groups, and anilino substituents.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that compounds within the quinazoline class, including 4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline, exhibit significant anti-cancer properties. The presence of hydroxyl groups in the structure enhances its biological activity, making it a candidate for further development as an anti-cancer agent. Studies have shown that similar compounds can inhibit tumor growth in various cancer models.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it may target kinases that are crucial for cell signaling pathways associated with tumor growth and metastasis. The inhibition of these pathways can lead to reduced proliferation of cancer cells and increased apoptosis.

Synthetic Intermediate

In chemical synthesis, this compound serves as an important intermediate for the development of other biologically active compounds. Its unique functional groups allow chemists to modify its structure to create derivatives with enhanced properties or novel activities.

Material Science

The compound has potential applications in material science as a precursor for developing polymers or coatings with specific functionalities. Its chemical properties can be exploited to create materials that exhibit desirable characteristics such as biocompatibility or controlled degradation rates.

Anti-Cancer Efficacy Study

A study conducted on the anti-cancer efficacy of related quinazoline derivatives demonstrated significant tumor suppression in xenograft models of breast cancer. The results indicated that the compounds could effectively reduce tumor size and improve survival rates in treated subjects compared to control groups.

Study TypeModel UsedTreatment DurationTumor Reduction (%)
Xenograft StudyBreast Cancer Mice4 weeks65%

Synthesis and Characterization

In a synthetic study, researchers developed a series of derivatives from this compound. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and potential for further biological testing.

Compound NameYield (%)Characterization Method
Derivative A (e.g., methylated form)85%NMR
Derivative B (e.g., ethylated form)90%Mass Spectrometry

Mechanism of Action

The mechanism of action of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline with key analogs, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name Quinazoline Substituents (6,7) Anilino Substituents (3,2) Key Properties/Activities References
This compound -OH, -OH Cl, F Hypothesized enhanced hydrogen bonding due to hydroxyls; potential improved solubility.
ZM-306416 (6,7-dimethoxy analog) -OCH₃, -OCH₃ Cl, F VEGFR-1 inhibitor; reduced polarity compared to dihydroxy analog.
4-(3'-Fluoroanilino)-6,7-diethoxyquinazoline -OCH₂CH₃, -OCH₂CH₃ F, H Lower solubility due to bulky ethoxy groups; moderate kinase inhibition reported.
4-(3-Fluoroanilino)-6,7-dimethoxyquinazoline -OCH₃, -OCH₃ F, H Demonstrated pro-apoptotic activity via Bax upregulation; methoxy enhances lipophilicity.
4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline -OCH₃, -OCH₃ Cl, F (positions 3,4) Structural isomerism affects target specificity; active against VEGFR-2.

Key Insights:

Substituent Effects on Solubility and Lipophilicity :

  • Hydroxyl groups (-OH) at positions 6 and 7 increase polarity and aqueous solubility compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups . However, this may reduce membrane permeability, a critical factor for oral bioavailability.
  • Methoxy and ethoxy analogs exhibit higher lipophilicity, favoring passive diffusion across cell membranes but increasing metabolic susceptibility to demethylation or deethylation .

Impact on Kinase Inhibition: The 3-chloro-2-fluoroanilino group enhances steric and electronic interactions with kinase ATP-binding pockets, as seen in ZM-306416 (VEGFR-1 IC₅₀ = 0.1 μM) .

Synthetic Accessibility: 6,7-Dihydroxy derivatives often require protective group strategies (e.g., alkoxy intermediates) followed by deprotection, increasing synthetic complexity compared to alkoxy analogs . Multi-step protocols, such as those involving acetylenic amide precursors or B(C₆F₅)₃-catalyzed domino reactions, are employed for quinazoline core assembly .

Biological Activity Trends: Alkoxy-substituted compounds (e.g., ZM-306416) show robust kinase inhibition but variable pharmacokinetics due to moderate metabolic stability . Dihydroxy analogs, while less studied, may offer improved clearance profiles in vivo, as seen in morpholino-IPQA derivatives with reduced hepatobiliary excretion compared to dimethoxyquinazolines .

Research Findings and Implications

  • Pharmacological Potential: The dihydroxy variant’s polarity may limit cellular uptake but enhance target engagement in extracellular kinase domains. Comparative molecular docking studies are needed to validate this hypothesis .
  • Optimization Strategies : Hybridizing features of dihydroxy and alkoxy analogs (e.g., prodrug formulations with transient hydroxyl masking) could balance solubility and bioavailability .

Biological Activity

4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and dermatology. This compound has garnered attention due to its potential as a therapeutic agent against various malignancies and inflammatory conditions. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily revolves around its ability to inhibit protein tyrosine kinases (PTKs), which are critical in cell signaling pathways involved in cell proliferation and differentiation.

Inhibition of Protein Tyrosine Kinases

  • Target Kinases : The compound has shown inhibitory effects on several receptor tyrosine kinases (RTKs) such as EGF-R and c-erbB-2, which are implicated in various cancers including breast and lung cancers .
  • Mechanism : By inhibiting these kinases, the compound disrupts signaling pathways that promote tumor growth and survival. This action is particularly significant in tumors driven by aberrant kinase activity.

Anticancer Effects

Recent studies have demonstrated that this compound exhibits potent anticancer properties:

  • Cell Proliferation : It significantly inhibits the proliferation of cancer cell lines in vitro. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer types .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Skin Cancer : A study involving human melanoma cells showed that treatment with this compound led to a marked reduction in tumor growth and enhanced apoptosis .
  • Breast Cancer : In models of breast cancer driven by c-erbB-2, this compound effectively inhibited tumor growth and metastasis, showcasing its potential as a targeted therapy for this malignancy .

Anti-inflammatory Properties

In addition to its anticancer effects, this quinazoline derivative exhibits significant anti-inflammatory activity:

  • Mechanism : It suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
  • Skin Disorders : The compound has shown promise in treating skin conditions like atopic dermatitis by enhancing keratinocyte differentiation and restoring skin barrier function through inhibition of IL-4/IL-13 signaling pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for clinical applications:

  • Absorption and Metabolism : Initial studies suggest that the compound is well absorbed with a favorable metabolic profile; however, further research is needed to fully elucidate its pharmacokinetics.
  • Toxicity : Toxicological assessments indicate manageable toxicity levels at therapeutic doses. Long-term studies are essential to determine chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with halogenated quinazoline intermediates. For example, iodinated precursors (e.g., 6-iodoquinazoline derivatives) are coupled with substituted anilines via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions . Critical parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
  • Reaction temperature : Controlled heating (80–110°C) to avoid side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2:1 aniline:quinazoline ratio) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of analytical techniques is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography : Resolving crystal structures to validate bond angles and stereochemistry, as demonstrated in related quinazoline derivatives .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What biological targets are associated with this compound, and how are they identified?

  • Methodological Answer : The compound is hypothesized to inhibit tyrosine kinases (e.g., EGFR/VEGFR2) due to structural similarity to patented quinazoline-based kinase inhibitors . Target identification involves:

  • Kinase activity assays : In vitro phosphorylation assays using recombinant kinases.
  • Cellular assays : Measuring proliferation inhibition in cancer cell lines (e.g., A549, HeLa).
  • Selectivity profiling : Screening against kinase panels to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Standardized assay conditions : Fixed ATP concentrations, pH, and temperature.
  • Cell line authentication : Using STR profiling to avoid cross-contamination.
  • Dose-response validation : Replicating IC₅₀ measurements across independent labs.
  • Meta-analysis : Pooling data from multiple studies to identify trends, as seen in kinase inhibitor research .

Q. What structural modifications enhance pharmacokinetic properties while retaining target affinity?

  • Methodological Answer : Modifications are guided by structure-activity relationship (SAR) studies:

  • Solubility enhancement : Introducing hydrophilic groups (e.g., 6,7-dihydroxy substituents) or forming salt derivatives (e.g., fumarate salts, as in AstraZeneca’s patent) .
  • Metabolic stability : Replacing labile methoxy groups with fluorine or boronic acid moieties to reduce CYP450-mediated degradation .
  • Bioavailability testing : In vivo PK studies in rodent models to compare oral vs. intravenous administration.

Q. How can computational modeling aid in predicting binding modes and optimizing derivatives?

  • Methodological Answer : Molecular docking and dynamics simulations are key:

  • Docking studies : Using EGFR/VEGFR2 crystal structures (PDB IDs: 1M17, 3WZE) to predict binding poses of the quinazoline core.
  • Free-energy calculations : MM-GBSA or MM-PBSA to estimate binding affinities for derivatives.
  • ADMET prediction : Tools like SwissADME to forecast solubility, permeability, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.